3-Fluoro-5-formylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

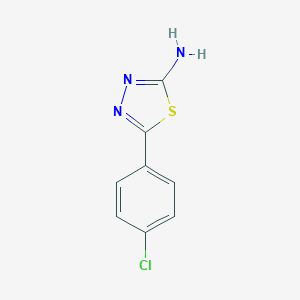

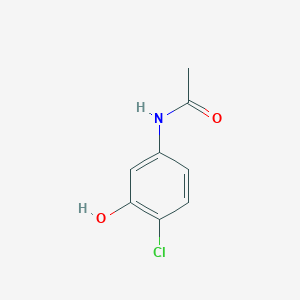

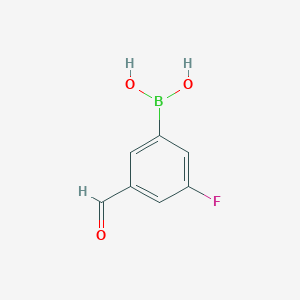

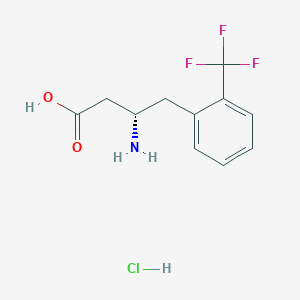

3-Fluoro-5-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFO3 . It is a type of organoboron compound, which are commonly studied in organic chemistry .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Boronic acid is a stable and generally a non-toxic group that is easily synthesized .Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-formylphenylboronic acid is determined by its molecular formula, C7H6BFO3 . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Chemical Reactions Analysis

Boronic acids, such as 3-Fluoro-5-formylphenylboronic acid, can be used as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Aplicaciones Científicas De Investigación

-

Suzuki–Miyaura Coupling

- Scientific Field: Organic Chemistry .

- Application Summary: 3-Fluoro-5-formylphenylboronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Methods of Application: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results or Outcomes: The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

-

Synthesis of o-phenylphenols

-

Preparation of Arylmethylpyrrolidinylmethanols and Amine Derivatives

- Scientific Field: Medicinal Chemistry .

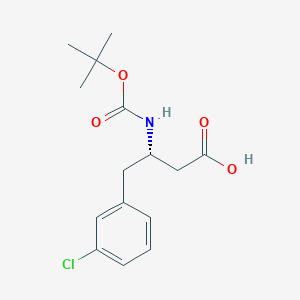

- Application Summary: 3-Fluoro-5-formylphenylboronic acid is used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .

- Methods of Application: This involves the reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .

-

Synthesis of Receptor Antagonists and Enzyme Inhibitors

-

Catalysis of Dipeptide Synthesis

- Scientific Field: Biochemistry .

- Application Summary: 3-Fluoro-5-formylphenylboronic acid is used in the catalysis of dipeptide synthesis .

- Results or Outcomes: 3,4,5-Trifluorophenylboronic acid and o-nitrophenylboronic acid – among others investigated boronic acids – gave good or excellent yields .

Safety And Hazards

Propiedades

IUPAC Name |

(3-fluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDUOXSWHKHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624248 |

Source

|

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-formylphenylboronic acid | |

CAS RN |

328956-60-1 |

Source

|

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)